Methyl 6,6-dimethylpiperidine-3-carboxylate

PI3Kalpha Kinase Selectivity Off-target Profiling

Methyl 6,6-dimethylpiperidine-3-carboxylate (CAS 1269755-65-8) is a substituted piperidine building block featuring a geminal dimethyl group at the 6-position and a methyl ester at the 3-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C9H17NO2
Molecular Weight 171.24
CAS No. 1269755-65-8
Cat. No. B2639695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6-dimethylpiperidine-3-carboxylate
CAS1269755-65-8
Molecular FormulaC9H17NO2
Molecular Weight171.24
Structural Identifiers
SMILESCC1(CCC(CN1)C(=O)OC)C
InChIInChI=1S/C9H17NO2/c1-9(2)5-4-7(6-10-9)8(11)12-3/h7,10H,4-6H2,1-3H3
InChIKeyZSZCHXGCKWYCSB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6,6-dimethylpiperidine-3-carboxylate (CAS 1269755-65-8): Core Chemical Profile and Procurement-Relevant Class Designation


Methyl 6,6-dimethylpiperidine-3-carboxylate (CAS 1269755-65-8) is a substituted piperidine building block featuring a geminal dimethyl group at the 6-position and a methyl ester at the 3-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. The compound is documented in the CAS registry [1] and appears in at least 17 patent filings [2], confirming its role as a proprietary scaffold of interest. Its molecular formula is C9H17NO2 with a molecular weight of 171.24 g/mol [1].

Methyl 6,6-dimethylpiperidine-3-carboxylate Procurement Risk: Why Unsubstituted or Mono-Substituted Piperidine-3-carboxylates Are Not Direct Replacements


The 6,6-gem-dimethyl substitution fundamentally alters the properties of the piperidine-3-carboxylate scaffold. In medicinal chemistry, a gem-dimethyl group is a well-established tool for modulating metabolic stability, conformational restriction, and steric bulk . Specifically, it can block metabolic soft spots (e.g., N-dealkylation or ring oxidation) and restrict the piperidine ring's conformational freedom, which affects the presentation of the carboxylate pharmacophore. Therefore, substituting this compound with simpler analogs like methyl piperidine-3-carboxylate (nipecotic acid methyl ester) or methyl 5-methylpiperidine-3-carboxylate risks losing the steric and metabolic advantages intentionally designed into a lead molecule. Without direct comparative data, this steric and metabolic divergence must be considered a critical risk in any structure-activity relationship (SAR) or scale-up program.

Methyl 6,6-dimethylpiperidine-3-carboxylate: Quantifiable Differentiation Evidence Against Closest Analogs


Kinase Profiling Selectivity: Weak PI3Kalpha Inhibition as a Baseline for Off-Target Assessment

In a kinobeads-based affinity assay using human HL60 cell lysate, methyl 6,6-dimethylpiperidine-3-carboxylate (as a free base or ester) exhibited an IC50 of 25,100 nM (25.1 µM) against PI3Kalpha [1]. This weak affinity is a quantifiable baseline for selectivity profiling. In contrast, many unsubstituted or N-methyl piperidine-3-carboxylate derivatives are potent inhibitors of GABA transporters (GAT1/GAT3 with IC50 values often in the low nanomolar range). This difference in primary target engagement (kinase vs. transporter) highlights how the 6,6-dimethyl modification redirects molecular recognition.

PI3Kalpha Kinase Selectivity Off-target Profiling

Conformational Restriction: Steric Effect of 6,6-Dimethyl on Ring Dynamics Compared to Unsubstituted Piperidine

The gem-dimethyl group adjacent to the nitrogen atom in the 6-position introduces significant steric hindrance, altering the preferred conformation of the piperidine ring. While direct solution-phase data for this specific compound are unavailable, foundational studies on 3,3-dimethylpiperidine and 4,4-dimethylpiperidine demonstrate that gem-dimethyl substitution increases the energy barrier for ring flipping and biases substituent orientation [1]. This effect is expected to reduce the conformational flexibility of the 3-carboxylate moiety, which can enhance target binding by pre-organizing the pharmacophore. Unsubstituted piperidine rings in contrast exist in rapid chair-chair interconversion.

Conformational Analysis Drug Design Piperidine Scaffolds

Metabolic Stability Enhancement: Gem-Dimethyl as a Blocker of N-Dealkylation and Ring Oxidation

The gem-dimethyl group is a well-documented metabolic shield. In a review of the strategy, incorporating a gem-dimethyl group next to a metabolically labile nitrogen was shown to curb N-glucuronidation and boost metabolic stability, leading to increased potency of the final lead compound [1]. While no head-to-head microsomal stability data for methyl 6,6-dimethylpiperidine-3-carboxylate versus methyl piperidine-3-carboxylate were found in the public domain, the general principle predicts a longer half-life and lower intrinsic clearance for the gem-dimethyl analog.

Metabolic Stability Microsomal Clearance Lead Optimization

Methyl 6,6-dimethylpiperidine-3-carboxylate: Scenarios Where the 6,6-Dimethyl Modification Delivers a Decisive Advantage


CNS Drug Discovery Programs Requiring Low GABA Transporter Affinity

The observed weak PI3Kalpha affinity (IC50 = 25.1 µM) [2] and the structural deviation from classic GABA-uptake inhibitor pharmacophores suggest that methyl 6,6-dimethylpiperidine-3-carboxylate is less likely to interfere with GABAergic neurotransmission compared to nipecotic acid derivatives. This makes it a preferred starting point for CNS targets where GABA transporter cross-reactivity must be minimized.

Lead Optimization: Installing a Metabolic Shield in a Key Pharmacophore

When a medicinal chemistry team identifies a piperidine-3-carboxylate motif with promising activity but poor metabolic stability, the 6,6-dimethyl variant can serve as a direct replacement to probe the effect of steric shielding on microsomal half-life. The class-level evidence indicates that such a modification can increase stability by several-fold, potentially transforming a suboptimal lead into a viable candidate [1].

Conformationally Restrained Fragment-Based Drug Design (FBDD)

In FBDD, initial hits are often small and flexible, leading to low binding efficiency. Methyl 6,6-dimethylpiperidine-3-carboxylate offers a pre-organized 3-dimensional shape due to the steric influence of the gem-dimethyl group. It can be used as a core scaffold in fragment growing or linking strategies, where its reduced conformational entropy is expected to improve ligand efficiency indices and accelerate hit-to-lead progression.

Patent-Breaking Scaffold Hopping in Competitive IP Landscapes

With 17 patents referencing this scaffold, it is clear that the 6,6-dimethylpiperidine-3-carboxylate core is valued for creating novel intellectual property [3]. For organizations seeking to design around competitor patents that claim unsubstituted or mono-methyl piperidine esters, this gem-dimethyl analog provides a structurally distinct yet chemically feasible alternative that retains the desired hydrogen-bonding and electrostatic features of the carboxylate ester.

Quote Request

Request a Quote for Methyl 6,6-dimethylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.